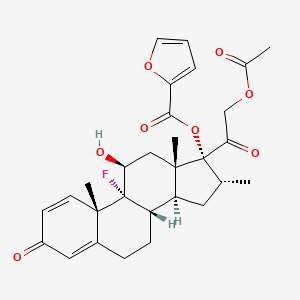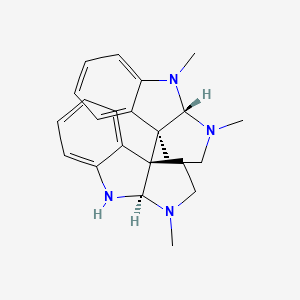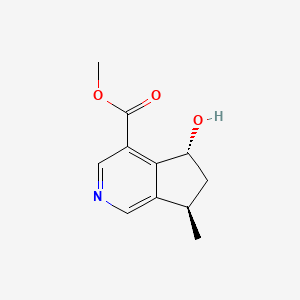
Rhexifoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhexifoline is an aromatic carboxylic acid and a member of pyridines.
Applications De Recherche Scientifique
1. Cardiac Metabolic Modulation in Chronic Heart Failure
Rhexifoline (perhexiline) is utilized as a cardiac metabolic agent, particularly in chronic heart failure (CHF). It functions by augmenting glucose metabolism and inhibiting muscle mitochondrial free fatty acid uptake, which increases metabolic efficiency. A study demonstrated that perhexiline treatment in CHF patients led to significant improvements in peak exercise oxygen consumption, quality of life, and left ventricular ejection fraction (Lee et al., 2005).
2. Anti-Tumor Effects in Colorectal Cancer
Rhexifoline has shown potential in the treatment of colorectal cancer (CRC). Its mechanism involves inhibiting changes in the metabolism of cancer cells. The drug's cytotoxic capacity was observed in CRC cell lines, indicating its potential as a repurposed drug for CRC management (Dhakal et al., 2022).
3. Impact on the Cardiac Proteome and Metabolome
Research on rhexifoline's impact on the cardiac proteome and metabolome reveals complex changes in murine hearts upon treatment. This involves activation of the pyruvate dehydrogenase complex and changes in levels of various metabolites, such as creatine and taurine. These findings suggest that perhexiline may cause a rebalancing of carbon and nucleotide phosphate fluxes in the heart (Yin et al., 2013).
4. Pharmacokinetics and Myocardial Uptake
The relationship between plasma rhexifoline concentrations and its uptake into the myocardium has been studied. This research highlights the importance of understanding the steady-state uptake of drugs like perhexiline into the human myocardium, which is a significant determinant of drug effect (Drury et al., 2014).
Propriétés
Numéro CAS |
93915-32-3 |
|---|---|
Nom du produit |
Rhexifoline |
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
methyl (5R,7R)-5-hydroxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-6-3-9(13)10-7(6)4-12-5-8(10)11(14)15-2/h4-6,9,13H,3H2,1-2H3/t6-,9-/m1/s1 |
Clé InChI |
SEQJFRYHSZPDOC-HZGVNTEJSA-N |
SMILES isomérique |
C[C@@H]1C[C@H](C2=C(C=NC=C12)C(=O)OC)O |
SMILES |
CC1CC(C2=C(C=NC=C12)C(=O)OC)O |
SMILES canonique |
CC1CC(C2=C(C=NC=C12)C(=O)OC)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



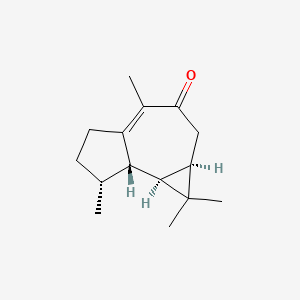
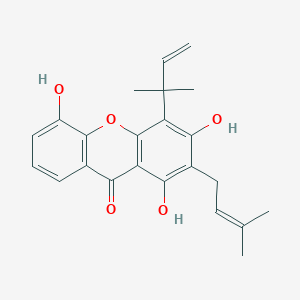
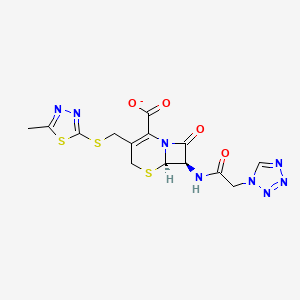
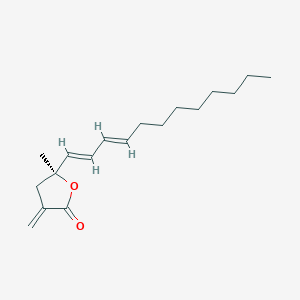
![N-cyclopropyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxo-1-thiophen-2-ylethyl]-4-thiadiazolecarboxamide](/img/structure/B1200285.png)
![8-[(1-Cyclohexyl-5-tetrazolyl)methyl]-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1200288.png)
![3-[[2-[[5-[(4-Cyanophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1200289.png)
![(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]methanone](/img/structure/B1200290.png)
![2-[3-Oxo-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-quinoxalin-2-yl]-N-phenyl-acetamide](/img/structure/B1200291.png)
![3-cyclohexyl-1-[(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[3-(4-morpholinyl)propyl]urea](/img/structure/B1200292.png)
![Azuleno[6,5-b]furan, 3,5,8-trimethyl-](/img/structure/B1200294.png)
